2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
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Overview
Description
“2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide” is a chemical compound used for proteomics research1. It can be used as an intermediate for the synthesis of amine compounds, to synthesize biologically active compounds such as anti-cancer drugs, and as a synthetic intermediate for fluorescent probes, luminescent agents, and polymer compounds2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, related compounds have been synthesized through reactions involving toluene with excess trichlorocyanomethane to obtain benzyl trichloromethyl methane, followed by hydrolysis and neutralization of benzyl trichloromethyl methane and urea under alkaline conditions2.Molecular Structure Analysis
The molecular formula of this compound is C13H10ClN3O23. The structure includes a 6-membered pyrimidine ring with two nitrogen centers at the 1- and 3- ring positions4.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the search results. However, it is known that it can be used as an intermediate in the synthesis of various compounds2.Physical And Chemical Properties Analysis
The compound has a molar mass of 275.69 and a density of 1.442. The melting point is 162-164°C and the boiling point is predicted to be 418.0±55.0 °C2.Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of various chemical structures. For example, Kataev et al. (2021) synthesized N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide and conducted a conformational analysis via X-ray, NMR, and IR spectroscopy, as well as computer modeling (Kataev et al., 2021).
Biological Evaluation
- Gasparyan et al. (2016) explored the biological properties of related compounds. Their study on N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides revealed low antibacterial and antitumor activities (Gasparyan et al., 2016).
Computational Studies
- Fahim et al. (2021) conducted a study involving 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide. Their work included computational calculations for molecular imprinted polymers, demonstrating the chemical's potential in advanced material science applications (Fahim et al., 2021).
Antitumor Activity
- The antitumor activity of derivatives of this compound has been a subject of research. For instance, another study by Fahim et al. (2019) focused on novel pyrimidiopyrazole derivatives derived from this compound, showing significant in vitro antitumor activity (Fahim et al., 2019).
Crystallographic Studies
- Research by Trilleras et al. (2008) provided insights into the crystal structure of related compounds, elucidating the varied hydrogen-bonded aggregation due to small changes in molecular constitution (Trilleras et al., 2008).
Safety And Hazards
When handling this compound, it is advised to avoid contact with strong oxidants to prevent fire or explosion. It should be stored in a cool, dry place. Protective glasses, gloves, and masks should be worn when using it. If exposed, flush with plenty of water and seek medical attention immediately2.
Future Directions
The future directions of this compound are not explicitly mentioned in the search results. However, given its use in proteomics research and as an intermediate in the synthesis of various compounds, it is likely to continue to be a subject of interest in these areas12.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or safety data sheets.
properties
IUPAC Name |
2-chloro-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O3/c1-3-5(10-4(12)2-8)6(13)11-7(14)9-3/h2H2,1H3,(H,10,12)(H2,9,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJLEHPOYRPITQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356219 |
Source
|
Record name | 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-n-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
CAS RN |
27870-38-8 |
Source
|
Record name | 2-Chloro-N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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